molecular formula C6H7BrOS B8305462 (5-Bromo-4-methylthiophen-2-yl)methanol

(5-Bromo-4-methylthiophen-2-yl)methanol

Cat. No.: B8305462
M. Wt: 207.09 g/mol
InChI Key: JKASLWMMLFLTRA-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylthiophen-2-yl)methanol is a thiophene derivative with substituents at positions 2, 4, and 5 of the heterocyclic ring. Its molecular formula is C$6$H$7$BrO$_2$S, with a molecular weight of 223.1 g/mol . The compound’s hydroxyl group enhances solubility in polar solvents, while the bromine and methyl groups influence electronic properties and steric effects, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

(5-bromo-4-methylthiophen-2-yl)methanol

InChI

InChI=1S/C6H7BrOS/c1-4-2-5(3-8)9-6(4)7/h2,8H,3H2,1H3

InChI Key

JKASLWMMLFLTRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (5-Bromo-4-methylthiophen-2-yl)methanol and related thiophene derivatives:

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Applications References
This compound C$6$H$7$BrO$_2$S Br (5), CH$3$ (4), CH$2$OH (2) Hydroxyl, Thiophene Pharmaceutical intermediates, ligand synthesis
1-(5-Bromo-4-methylthiophen-2-yl)ethanone C$7$H$7$BrOS Br (5), CH$3$ (4), COCH$3$ (2) Ketone, Thiophene Antimicrobial agents, chemical intermediates
5-Bromobenzo[b]thiophene-2-methanol C$9$H$7$BrOS Br, CH$_2$OH, benzo-fused Hydroxyl, Benzothiophene Pharmacological activity (e.g., anticancer)
2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C${11}$H${16}$BBrO$_2$S Boronic ester, Br, CH$_3$ Boronate, Thiophene Suzuki-Miyaura cross-coupling reagent
3-(5-Bromo-4-methylthiophen-2-yl)pyridine C${10}$H$8$BrNS Br, CH$_3$, pyridine Pyridine, Thiophene Ligand in perovskite solar cells
Key Observations:
  • Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound increases hydrophilicity compared to the ketone in 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, enhancing its solubility in polar solvents like ethanol and water .
  • Benzothiophene vs. Thiophene : The benzo[b]thiophene derivative (C$9$H$7$BrOS) has a fused aromatic ring, which extends conjugation and may improve binding affinity in biological systems compared to the simpler thiophene analog .
  • Boronic Ester Utility: The boronic ester derivative (C${11}$H${16}$BBrO$_2$S) is tailored for cross-coupling reactions, a feature absent in the methanol derivative, highlighting the impact of functional groups on synthetic applications .
Antimicrobial Activity

Thiophene derivatives with bromo and methyl substituents, such as those in , exhibit antimicrobial properties. The hydroxyl group may improve membrane permeability, a critical factor in drug design .

Ligand Design in Materials Science

In , the pyridine-thiophene ligand 3-(5-Bromo-4-methylthiophen-2-yl)pyridine was synthesized via Suzuki coupling (38.4% yield) for use in perovskite solar cells. The methanol group in the target compound could similarly act as a hydrogen-bond donor, influencing crystallinity and charge transport in materials .

Cross-Coupling Reactivity

The boronic ester analog (C${11}$H${16}$BBrO$_2$S) demonstrates the utility of bromothiophenes in Suzuki reactions. Although this compound lacks a boronate group, its bromine atom enables further functionalization via Buchwald-Hartwig or Ullmann couplings .

Physicochemical Properties

Property This compound 1-(5-Bromo-4-methylthiophen-2-yl)ethanone 5-Bromobenzo[b]thiophene-2-methanol
Molecular Weight (g/mol) 223.1 219.1 243.12
Boiling Point (°C) Not reported 299 Not reported
Solubility High in polar solvents (e.g., ethanol) Moderate (lipophilic due to ketone) Low (hydrophobic benzothiophene)
  • The methanol derivative’s boiling point is expected to be lower than the ethanone analog (299°C) due to reduced molecular weight and hydrogen bonding .
  • Benzo[b]thiophene derivatives exhibit lower solubility in water due to their extended aromatic systems, limiting their use in aqueous formulations .

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